5-Methyl-2-(((4-(((4-methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione
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Overview
Description
5-Methyl-2-(((4-(((4-methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C19H20N4O4S and its molecular weight is 400.45. The purity is usually 95%.
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Scientific Research Applications
Multicomponent Synthesis Reactions
Compounds related to cyclohexane-1,3-dione derivatives have been utilized in multicomponent synthesis reactions to create complex organic molecules. For instance, three-component condensation involving 3-methyl(or methoxymethyl)-4-phenyl-1H-pyrazol-5-amine with carbonyl compounds or nitriles containing an activated methylene group, including cyclohexane-1,3-diones, led to the formation of substituted pyrazolopyrimidines and pyrazoloquinazolines (D. V. Kryl'skiĭ et al., 2010). This demonstrates the versatility of cyclohexane-1,3-dione derivatives in contributing to the diversity of heterocyclic compounds through condensation reactions.
Antimicrobial Activity
Some derivatives have been synthesized with the intention of evaluating their antimicrobial activity. For example, a series of compounds synthesized from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione were evaluated for their antibacterial and antifungal activities, showing interesting antimicrobial properties (M. Ghorab et al., 2017). These findings highlight the potential of cyclohexane-1,3-dione derivatives in the development of new antimicrobial agents.
Organic Synthesis and Molecular Structure Studies
Cyclohexane-1,3-dione derivatives have also been used in the synthesis of novel organic compounds with potential applications in material science and medicinal chemistry. For instance, the synthesis of 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-di-methylpyrimidine-2,4(1H,3H)-dione through a multicomponent reaction demonstrates the use of cyclohexane-1,3-dione derivatives as building blocks for creating compounds with defined molecular structures (A. Barakat et al., 2016). The molecular structure of such compounds was confirmed by spectroscopic methods and X-ray crystallography, showcasing their potential in structural biology and chemistry research.
Mechanism of Action
Target of Action
It contains a4-methylpyrimidin-2-yl moiety, which is a common structural feature in many bioactive molecules that interact with various enzymes and receptors .
Mode of Action
The presence of the 4-methylpyrimidin-2-yl and sulfonyl groups suggests potential interactions with target proteins via hydrogen bonding and dipole-dipole interactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
4-[(2-hydroxy-4-methyl-6-oxocyclohexen-1-yl)methylideneamino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-12-9-17(24)16(18(25)10-12)11-21-14-3-5-15(6-4-14)28(26,27)23-19-20-8-7-13(2)22-19/h3-8,11-12,24H,9-10H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVULYIAWNJMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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